molecular formula C18H16N2O3S2 B4684955 N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

Cat. No. B4684955
M. Wt: 372.5 g/mol
InChI Key: PVEOWTQKISAPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide works by inhibiting the activity of several proteins involved in cell signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These proteins play important roles in the growth and survival of cancer cells, and inhibiting their activity can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activation of BTK, ITK, and TEC kinase, leading to decreased proliferation and survival of cancer cells. This compound also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of other cancer drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in lab experiments is its specificity for the target proteins. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of BTK, ITK, and TEC kinase in cancer cells. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dose optimization and toxicity studies are necessary to ensure that this compound is used safely in lab experiments.

Future Directions

There are several future directions for research on N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. One area of interest is the use of this compound in combination therapy with other cancer drugs. Preclinical studies have shown that this compound enhances the activity of other cancer drugs, and clinical trials are currently underway to evaluate this combination therapy approach. Another area of interest is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinase. This could lead to the development of more effective cancer treatments with fewer side effects. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in cancer patients.

Scientific Research Applications

N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Preclinical studies have shown that this compound inhibits the growth and survival of cancer cells by targeting specific proteins involved in cell signaling pathways. This compound has also been shown to enhance the activity of other cancer drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-13-4-6-15(7-5-13)20-25(22,23)16-10-8-14(9-11-16)19-18(21)17-3-2-12-24-17/h2-12,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEOWTQKISAPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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